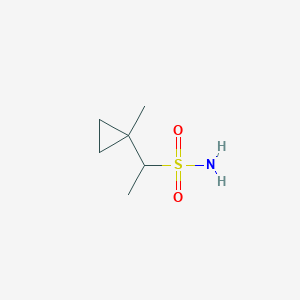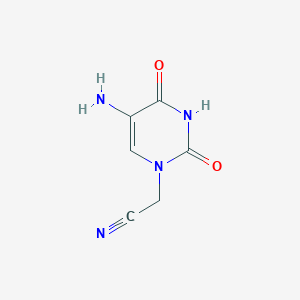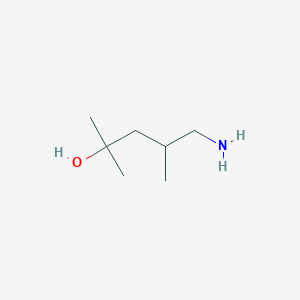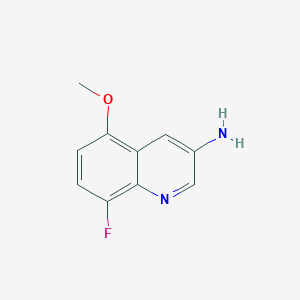![molecular formula C9H10FNO3S B13235538 [4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)
[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride: is a chemical compound with the molecular formula C₉H₁₀FNO₃S. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a methylcarbamoyl group and a methanesulfonyl fluoride group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride typically involves the reaction of 4-aminobenzyl alcohol with methyl isocyanate to form the intermediate 4-(methylcarbamoyl)benzyl alcohol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Nucleophilic substitution: Substituted sulfonyl derivatives.
Hydrolysis: Sulfonic acid and fluoride ion.
Oxidation and Reduction: Various oxidized or reduced phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride is used as a reagent for the synthesis of other compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme inhibition. The sulfonyl fluoride group can react with serine residues in enzymes, making it a useful tool for investigating enzyme mechanisms and functions.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising compound for developing treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride involves its interaction with enzymes. The sulfonyl fluoride group can form a covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition. This interaction disrupts the enzyme’s normal function, making the compound a potent inhibitor.
Comparaison Avec Des Composés Similaires
Phenylmethanesulfonyl fluoride: Similar structure but lacks the methylcarbamoyl group.
4-(Methylcarbamoyl)phenylsulfonyl chloride: Similar structure but has a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness: [4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride is unique due to the presence of both the methylcarbamoyl and sulfonyl fluoride groups. This combination of functional groups provides distinct reactivity and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H10FNO3S |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
[4-(methylcarbamoyl)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
NHKGDNSACRABBE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13235459.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![3-Oxa-8-thia-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13235469.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
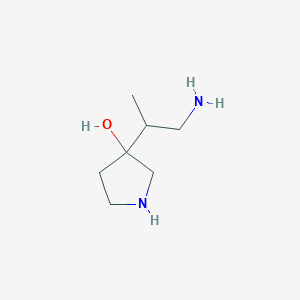

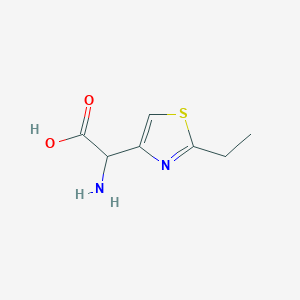
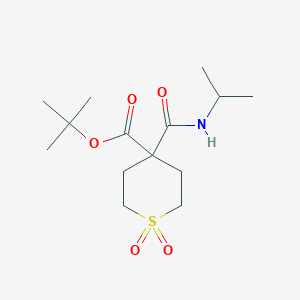
![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13235494.png)
